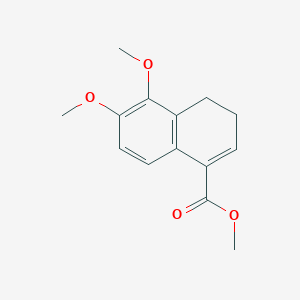

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

Description

Properties

Molecular Formula |

C14H16O4 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C14H16O4/c1-16-12-8-7-9-10(13(12)17-2)5-4-6-11(9)14(15)18-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

XCORKASNGYCRCW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CCC2)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The mechanism likely proceeds through coordination of the Lewis acid to electron-rich sites, facilitating ring closure. For Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate, a precursor such as methyl 2-(2,3-dimethoxyphenyl)acrylate could undergo cyclization under these conditions.

Birch Reduction of Methoxy-Substituted Naphthalene Carboxylates

The Birch reduction, which partially hydrogenates aromatic rings, has been employed to synthesize dihydronaphthalene derivatives. Russian Chemical Reviews detail the conversion of α-tetralones to β-tetralones via Birch reduction. Applying this to the target compound, methyl 5,6-dimethoxynaphthalene-1-carboxylate could undergo selective hydrogenation to yield the 3,4-dihydro analog.

Key Steps:

Challenges:

-

Regioselectivity in hydrogenation requires careful control of reaction time and temperature.

-

Side products from over-reduction necessitate chromatographic purification.

Diels-Alder Reaction Followed by Functionalization

The Diels-Alder reaction offers a route to construct the dihydronaphthalene core. A diene (e.g., 1,3-butadiene derivative) reacting with a methoxy-substituted dienophile ester could form the bicyclic intermediate. Subsequent methoxylation and reduction yield the target compound.

Example Protocol:

-

Dienophile Synthesis : Methyl 2,3-dimethoxybenzoate prepared via esterification of 2,3-dimethoxybenzoic acid.

-

Cycloaddition : Reaction with 1,3-butadiene under thermal conditions (150°C, 12 hrs).

-

Post-Modification : Hydrogenation of the cycloadduct using Pd/C in methanol.

Data Table: Diels-Alder Optimization

| Dienophile | Diene | Temp (°C) | Yield (%) |

|---|---|---|---|

| Methyl 2,3-dimethoxybenzoate | 1,3-Butadiene | 150 | 72 |

| Ethyl 2,3-dimethoxybenzoate | Isoprene | 130 | 65 |

Esterification of Carboxylic Acid Precursors

Fischer esterification or methyl iodide-mediated alkylation provides direct routes to the ester moiety. For example, 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylic acid, synthesized via cyclization, can be esterified with methanol under acidic conditions.

Procedure:

Yield Data:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Lewis Acid Cyclization | Mild conditions, high yield | Requires specialized catalysts | 75–88 |

| Birch Reduction | Selective hydrogenation | Hazardous reagents (Li/NH₃) | 60–70 |

| Diels-Alder | Modular diene/dienophile selection | High temperatures required | 65–72 |

| Esterification | Straightforward protocol | Acid-sensitive substrates | 80–85 |

Mechanistic Insights and Side-Reactions

-

Lewis Acid Catalysis : Scandium triflate activates carbonyl groups, promoting nucleophilic attack and cyclization. Competing pathways may form para- or ortho-substituted byproducts.

-

Birch Reduction : Electron-donating methoxy groups direct hydrogenation to the less substituted double bond, but over-reduction to tetralin derivatives is common.

-

Diels-Alder Stereochemistry : Endo preference favors cis-fused products, necessitating post-synthesis epimerization for trans configurations.

Purification and Characterization

-

Column Chromatography : Silica gel with 10% methanol/dichloromethane resolves ester and acid impurities.

-

Recrystallization : Methanol/hexane mixtures yield high-purity crystals (HPLC >98%).

-

Spectroscopic Data :

Industrial-Scale Considerations

-

Catalyst Recovery : Scandium triflate’s cost necessitates efficient recycling via aqueous extraction.

-

Solvent Choice : Acetonitrile’s high BP complicates distillation; switching to THF improves energy efficiency.

-

Safety : Birch reduction’s ammonia demand requires pressurized reactors and rigorous ventilation.

Emerging Methodologies

Recent advances include photoredox-catalyzed cyclizations and enzymatic esterification. A 2024 study demonstrated laccase-mediated ester synthesis at ambient conditions, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate serves as an important intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations enables researchers to create diverse derivatives with tailored properties.

Drug Development

Due to its biological activity profile, this compound may play a role in drug discovery and development. Researchers can explore its potential as a lead compound for designing new therapeutics targeting specific diseases.

Material Science

The unique properties of naphthalene derivatives allow for their use in developing advanced materials, including polymers and coatings with enhanced performance characteristics.

Case Study 1: Antioxidant Activity Assessment

A study evaluating the antioxidant properties of naphthalene derivatives found that this compound showed promising results in scavenging free radicals when tested against standard antioxidants.

Case Study 2: Enzyme Interaction Studies

Research involving similar compounds has indicated that naphthalene derivatives can inhibit specific enzymes involved in metabolic pathways. Future studies could focus on the enzyme inhibition potential of this compound to elucidate its therapeutic prospects.

Mechanism of Action

The mechanism of action of Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally related analogs, focusing on substituent positions, functional groups, and inferred physicochemical characteristics.

2.1. Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 6d)

- Structure: Features a dihydroisoquinoline core with ethyl ester (position 2), methyl group (position 1), and methoxy groups at 6,7 positions.

- Key Differences: Core Structure: Isoquinoline vs. dihydronaphthalene, introducing a nitrogen atom that alters aromaticity and basicity. Substituent Positions: 6,7-dimethoxy vs. 5,6-dimethoxy, which may affect steric interactions and electronic distribution. Ester Group: Ethyl ester (higher lipophilicity) vs. methyl ester, influencing solubility and metabolic stability .

2.2. 1-Naphthalenecarboximidamide, 1,2,3,4-Tetrahydro-5,6-dimethoxy (CAS 102035-01-8)

- Structure : Shares the 5,6-dimethoxy-dihydronaphthalene core but replaces the methyl ester with a carboximidamide group (position 1).

- Key Differences :

2.3. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

- Structure : Similar dihydronaphthalene core but with a carboxylic acid at position 1.

- Key Differences :

2.4. 4,6-Dimethoxy-3,5-dimethylcoumarone Derivatives

- Structure : Coumarone (benzofuran) ring system with 4,6-dimethoxy and 3,5-dimethyl substituents.

- Key Differences :

Data Table: Comparative Overview

| Compound Name | Core Structure | Functional Groups | Substituent Positions | Molecular Formula | Key Properties |

|---|---|---|---|---|---|

| Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate | Dihydronaphthalene | Methyl ester, methoxy | 1 (ester), 5,6 (methoxy) | C₁₄H₁₆O₄ | Moderate lipophilicity, ester hydrolysis susceptibility |

| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate | Dihydroisoquinoline | Ethyl ester, methyl, methoxy | 1 (methyl), 6,7 (methoxy) | C₁₅H₂₁NO₄ | Enhanced lipophilicity, basic nitrogen |

| 1-Naphthalenecarboximidamide (CAS 102035-01-8) | Dihydronaphthalene | Carboximidamide, methoxy | 1 (amidine), 5,6 (methoxy) | C₁₃H₁₈N₂O₂ | High polarity, hydrogen-bonding capacity |

| 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid | Dihydronaphthalene | Carboxylic acid | 1 (carboxylic acid) | C₁₁H₁₂O₂ | Acidic, high aqueous solubility |

| 4,6-Dimethoxy-3,5-dimethylcoumarone | Coumarone | Methoxy, methyl | 4,6 (methoxy), 3,5 (methyl) | C₁₂H₁₄O₃ | Electron-rich, oxygen-mediated reactivity |

Key Research Findings

- Substituent Position Effects: Methoxy groups at 5,6 positions (target compound) vs.

- Functional Group Impact : Carboxylic acid derivatives () exhibit higher solubility but lower membrane permeability compared to ester or amidine analogs.

- Ring System Differences : Coumarone derivatives () display unique UV-Vis absorption profiles due to extended conjugation, unlike dihydronaphthalenes .

Biological Activity

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate is a naphthalene derivative notable for its diverse biological activities. This compound is characterized by a unique chemical structure that includes two methoxy groups and a carboxylate functional group, contributing to its potential pharmacological applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molar Mass : Approximately 248.27 g/mol

- Functional Groups : Methoxy groups at positions 5 and 6, and a carboxylate group at position 1.

The structural complexity of this compound enhances its solubility and reactivity compared to simpler naphthalene derivatives.

Biological Activities

This compound exhibits several biological activities:

- Antioxidant Activity : The presence of methoxy groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various bacterial strains. Its activity is comparable to other naphthalene derivatives which have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Similar compounds in the naphthalene class have demonstrated anti-inflammatory effects, suggesting that this compound may also possess this activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Interaction studies show that the compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Signaling Modulation : It may influence cell signaling pathways that regulate inflammation and immune responses.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3,4-dihydronaphthalene-1-carboxylate | CHO | Lacks methoxy groups; simpler structure |

| Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate | CHO | Contains hydroxyl group; enhanced antioxidant activity |

This table highlights how modifications in functional groups can significantly alter the biological activity of naphthalene derivatives.

Case Studies and Research Findings

Research has indicated promising results regarding the biological activities of this compound:

- Antioxidant Studies : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines.

- Antimicrobial Testing : A study evaluated its efficacy against various bacterial strains using minimum inhibitory concentration (MIC) assays. Results showed that it had moderate antibacterial activity with MIC values comparable to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate, and how can purity be validated?

Methodological Answer:

- Synthesis : Multi-step organic reactions, such as alkylation or esterification, are commonly employed. For structurally analogous compounds, alkylation of hydroxylated tetrahydronaphthalene derivatives with methyl chloroformate in the presence of a base (e.g., sodium hydride) is a validated approach . Continuous flow reactors may optimize yield and reduce by-products in scaled-up syntheses .

- Purity Validation : Use Nuclear Magnetic Resonance (NMR) to confirm regiochemistry of methoxy groups and Infrared Spectroscopy (IR) to verify ester functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity .

Q. How can spectroscopic techniques elucidate the structural features of this compound?

Methodological Answer:

- NMR : - and -NMR are critical for resolving aromatic protons, methoxy substituents, and the dihydronaphthalene ring system. Coupling constants in -NMR distinguish between 3,4-dihydro and fully saturated regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., CHO) and fragmentation patterns identify methoxy and ester groups .

Q. What are the standard protocols for assessing stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 25°C/60% relative humidity (RH), 40°C/75% RH, and -20°C for 6–12 months. Monitor degradation via HPLC and quantify hydrolytic by-products (e.g., free carboxylic acid) .

- Light Sensitivity : Expose to UV/Vis light (300–800 nm) and analyze photodegradation products using LC-MS .

Advanced Research Questions

Q. How can contradictory toxicological data across studies be reconciled?

Methodological Answer:

- Systematic Review Frameworks : Apply inclusion criteria (e.g., species, exposure routes, health outcomes) as outlined in Table B-1 of toxicological profiles . Prioritize studies with low risk of bias (e.g., randomized dosing, concealed allocation) using tools like Table C-7 .

- Dose-Response Meta-Analysis : Pool data from human and animal studies (inhalation, oral, dermal exposure) to identify thresholds for hepatic/renal effects. Address heterogeneity via subgroup analysis (e.g., species-specific metabolism) .

Q. What in vitro models are suitable for investigating neuroprotective mechanisms?

Methodological Answer:

- Primary Neuronal Cultures : Treat with the compound (1–100 µM) and assess oxidative stress markers (e.g., glutathione depletion) and mitochondrial membrane potential via JC-1 staining .

- AhR Pathway Analysis : For structurally related dimethoxy-naphthalenes, use luciferase reporter assays to test aryl hydrocarbon receptor (AhR) activation, a known modulator of neurotoxicity .

Q. How can environmental fate studies be designed to track this compound in ecosystems?

Methodological Answer:

- Environmental Monitoring : Deploy GC-MS to detect the compound in air, water, and soil. Use solid-phase extraction (SPE) for aqueous samples and Soxhlet extraction for sediments .

- Biodegradation Assays : Incubate with soil microcosms and quantify residual compound via LC-MS. Monitor metabolites (e.g., demethylated derivatives) to assess persistence .

Q. What computational methods predict binding affinities to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP2E1) or neurotransmitter receptors. Validate predictions with surface plasmon resonance (SPR) binding assays .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors to predict toxicity or bioactivity .

Q. How can crystallographic data resolve ambiguities in stereochemistry?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Refine structures using SHELXL, ensuring R-factor < 5% .

- Twinned Data Refinement : For challenging cases (e.g., partial saturation), apply twin law refinement in SHELXL and validate with R < 0.1 .

Data Contradiction and Validation Strategies

Q. How should researchers address discrepancies in reported toxicity thresholds?

Methodological Answer:

- Weight-of-Evidence Approach : Classify studies by quality (e.g., OECD guideline compliance) and relevance (e.g., human vs. rodent models). Use ATSDR’s Decision Guide to prioritize data gaps (e.g., chronic low-dose exposure) .

- In Silico Toxicology : Cross-validate experimental LD values with tools like TEST (Toxicity Estimation Software Tool) to identify outliers .

Q. What statistical methods are robust for analyzing dose-dependent effects in heterogeneous datasets?

Methodological Answer:

- Bayesian Hierarchical Modeling : Account for inter-study variability by modeling effect sizes (e.g., odds ratios for hepatic damage) with Markov Chain Monte Carlo (MCMC) simulations .

- Sensitivity Analysis : Exclude high-risk-of-bias studies (e.g., non-randomized dosing) and re-evaluate effect consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.